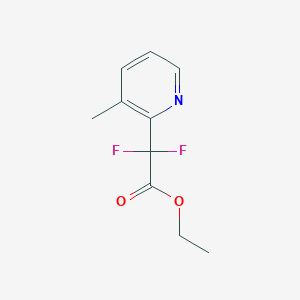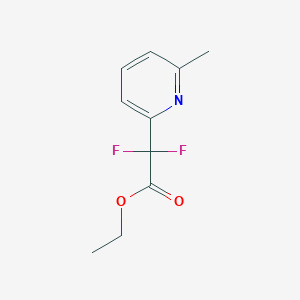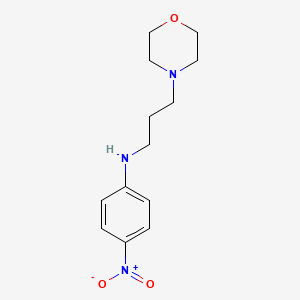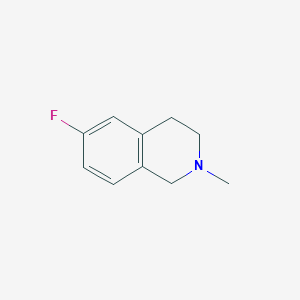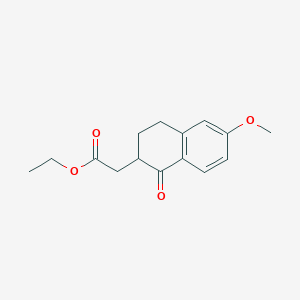
3-乙基苯甲酸甲酯
描述
Methyl 3-ethylbenzoate is an organic compound with the molecular formula C10H12O2 . It has a molecular weight of 164.201 Da . It is also known as m-Toluate or Ethyl m-Toluate.
Molecular Structure Analysis
The molecular structure of Methyl 3-ethylbenzoate consists of a benzene ring substituted with a methyl ester and an ethyl group . The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .
Physical And Chemical Properties Analysis
Methyl 3-ethylbenzoate is a compound with a density of 1.0±0.1 g/cm3, a boiling point of 239.2±19.0 °C at 760 mmHg, and a flash point of 103.7±7.9 °C . It has a molar refractivity of 47.6±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 160.1±3.0 cm3 .
科学研究应用
Pesticide and Insect Control
Methyl 3-ethylbenzoate has gained attention as an effective pesticide against various insect pests. Its modes of action include:
Catalysis and Organic Synthesis
Methyl 3-ethylbenzoate serves as a precursor in organic synthesis. Notably:
- Solid Acid Catalysts : Researchers have explored zirconium metal catalysts with fixed titanium, finding them effective for esterification reactions .
Natural Product Synthesis
Researchers have employed Methyl 3-ethylbenzoate in the synthesis of natural products, although specific examples are limited.
安全和危害
属性
IUPAC Name |
methyl 3-ethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-8-5-4-6-9(7-8)10(11)12-2/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVGYYSDIIIVKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-ethylbenzoate | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


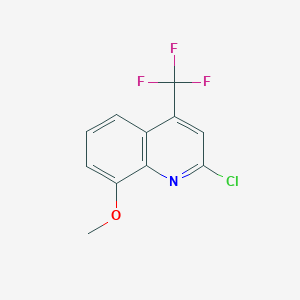


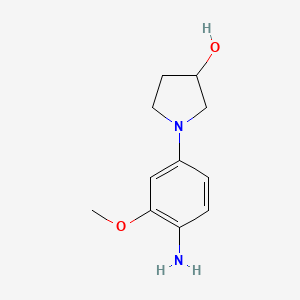
![n~4~',n~4~'-Dimethyl[1,1'-biphenyl]-2,4'-diamine](/img/structure/B3142403.png)
